5-[4-Bromo-2-(trifluoromethyl)phenyl]-2-furaldehyde

Catalog No.
S2760862
CAS No.
646989-69-7
M.F
C12H6BrF3O2
M. Wt
319.077
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
5-[4-Bromo-2-(trifluoromethyl)phenyl]-2-furaldehyd...

CAS Number

646989-69-7

Product Name

5-[4-Bromo-2-(trifluoromethyl)phenyl]-2-furaldehyde

IUPAC Name

5-[4-bromo-2-(trifluoromethyl)phenyl]furan-2-carbaldehyde

Molecular Formula

C12H6BrF3O2

Molecular Weight

319.077

InChI

InChI=1S/C12H6BrF3O2/c13-7-1-3-9(10(5-7)12(14,15)16)11-4-2-8(6-17)18-11/h1-6H

InChI Key

MRNMDAQYNVRKOL-UHFFFAOYSA-N

SMILES

C1=CC(=C(C=C1Br)C(F)(F)F)C2=CC=C(O2)C=O

Solubility

not available

5-[4-Bromo-2-(trifluoromethyl)phenyl]-2-furaldehyde is an organic compound characterized by its distinctive structure, which includes a furan ring and a 4-bromo-2-(trifluoromethyl)phenyl substituent. Its molecular formula is C12H6BrF3O2C_{12}H_6BrF_3O_2, with a molecular weight of approximately 319.07 g/mol. This compound features several notable properties, including a melting point of 152-155 °C and a boiling point of 371.9 °C at 760 mmHg .

The presence of the bromine and trifluoromethyl groups contributes to its unique chemical behavior, making it an interesting target for various

Due to the reactivity of its functional groups. Key reactions include:

  • Electrophilic Substitution: The bromine atom can undergo nucleophilic substitution reactions, allowing for further functionalization of the aromatic ring.
  • Condensation Reactions: The aldehyde group can react with various nucleophiles to form imines or other derivatives.
  • Reduction Reactions: The aldehyde functionality can be reduced to alcohols or oxidized to carboxylic acids depending on the reaction conditions employed.

These reactions are essential for synthesizing more complex organic molecules, particularly in pharmaceutical development.

Research on the biological activity of 5-[4-Bromo-2-(trifluoromethyl)phenyl]-2-furaldehyde indicates potential pharmacological properties. The compound may exhibit:

  • Antimicrobial Activity: Some studies suggest that compounds with similar structures possess significant antimicrobial properties, making them candidates for drug development.
  • Anti-inflammatory Effects: The trifluoromethyl group can enhance biological activity, potentially leading to compounds that modulate inflammatory pathways.
  • Enzyme Inhibition: This compound may interact with specific enzymes or receptors, contributing to its therapeutic potential in treating various diseases.

Further studies are needed to elucidate the precise mechanisms through which this compound exerts its biological effects.

The synthesis of 5-[4-Bromo-2-(trifluoromethyl)phenyl]-2-furaldehyde typically involves several steps:

  • Starting Materials: The synthesis begins with commercially available precursors such as 4-bromo-2-(trifluoromethyl)benzaldehyde and furan.
  • Formylation Reaction: The key step involves a formylation reaction where the furan ring is functionalized using the benzaldehyde under acidic conditions, often employing Lewis acid catalysts like aluminum chloride.
  • Purification: After the reaction, the product is purified through recrystallization or column chromatography to achieve high purity levels.

This synthetic route allows for the efficient production of the compound while maintaining structural integrity.

5-[4-Bromo-2-(trifluoromethyl)phenyl]-2-furaldehyde has several important applications:

  • Intermediate in Organic Synthesis: It serves as a valuable intermediate in the synthesis of pharmaceuticals and agrochemicals.
  • Material Science: The compound is utilized in developing specialty chemicals and materials with unique properties due to its functional groups.
  • Biochemical Probes: It can be used as a probe in biochemical studies to investigate various biological processes.

These applications highlight the versatility and importance of this compound in both research and industrial contexts.

Interaction studies involving 5-[4-Bromo-2-(trifluoromethyl)phenyl]-2-furaldehyde focus on its binding affinity with various biological targets. Preliminary data suggest that:

  • The trifluoromethyl group enhances lipophilicity, potentially increasing membrane permeability and interaction with cellular targets.
  • Bromine's presence may facilitate interactions with specific proteins or enzymes, leading to altered biological responses.

Further investigation into these interactions will provide insights into the compound's mechanisms of action and therapeutic potential.

Several compounds share structural similarities with 5-[4-Bromo-2-(trifluoromethyl)phenyl]-2-furaldehyde. Notable examples include:

  • 5-[4-Bromo-3-(trifluoromethyl)phenyl]-2-furaldehyde
    • Similar structure but differs in the position of the trifluoromethyl group.
  • 5-[4-Chloro-2-(trifluoromethyl)phenyl]-2-furaldehyde
    • Contains chlorine instead of bromine, affecting its reactivity and biological activity.
  • 5-[4-Bromo-2-(difluoromethyl)phenyl]-2-furaldehyde
    • Features difluoromethyl instead of trifluoromethyl, which may alter its properties significantly.

Comparison

The uniqueness of 5-[4-Bromo-2-(trifluoromethyl)phenyl]-2-furaldehyde lies in its specific combination of bromine and trifluoromethyl substituents. This configuration can significantly influence its chemical reactivity, stability, and biological activity compared to similar compounds. Understanding these differences is crucial for optimizing its use in various applications within organic chemistry and medicinal research.

XLogP3

4

Dates

Modify: 2023-08-17

Explore Compound Types